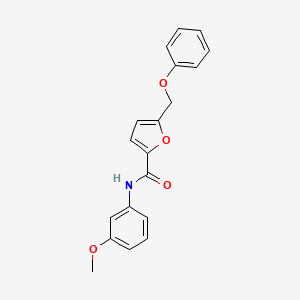
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as MPFC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of furan carboxamides and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide may exert its biological effects by inhibiting certain enzymes or signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to have interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is also stable under normal laboratory conditions. However, there are also some limitations to using N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another potential direction is to explore the use of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide as a tool for studying the biology of cancer and inflammation. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide could be used to probe the role of specific enzymes or signaling pathways in these diseases. Overall, N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a promising compound with potential applications in scientific research.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves the reaction of 3-methoxyphenylboronic acid and 5-bromo-2-furaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with phenoxymethylamine to yield N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide. The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is relatively simple and can be carried out in a few steps.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been found to have interesting biological activities, including antitumor and anti-inflammatory properties. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYXBMEYYKLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

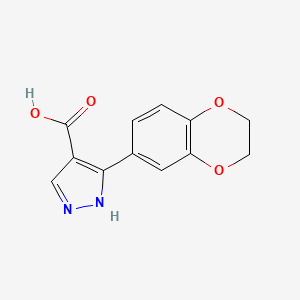

![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)
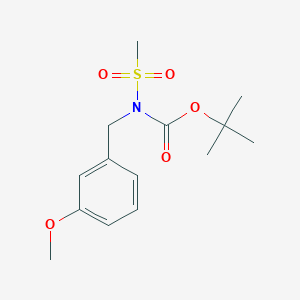
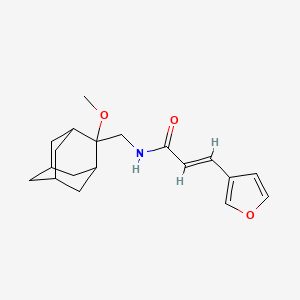
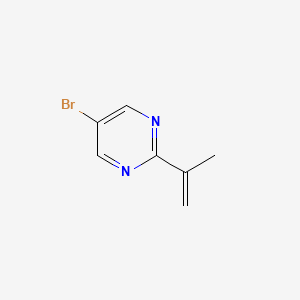
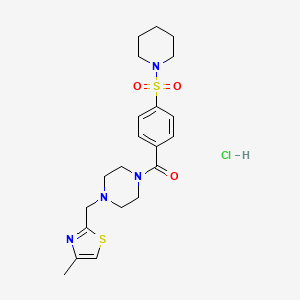
![3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2910079.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)-2-methylpropanoate](/img/structure/B2910082.png)
![1-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide](/img/structure/B2910083.png)
![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2910085.png)
![2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline](/img/structure/B2910086.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)